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molecular formula C7H4FN3O B8628193 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one

6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one

Cat. No. B8628193
M. Wt: 165.12 g/mol
InChI Key: PKDOHUMRKCAPRY-UHFFFAOYSA-N
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Patent
US06713484B2

Procedure details

A suspension of 6-fluoro-3H-pyrido[3,2-d]pyrimid-4-one (0.20 g, 1.21 mmol) in POCl3 (30mL) is heated under reflux with stirring until homogeneous (2 h), and then for a further 1 h. Excess POCl3 is removed under reduced pressure, and the residue is partitioned between CH2Cl2 and saturated aqueous NaHCO3. Workup of the organic portion gives crude 4-chloro-6-fluoropyrido[3,2-d]pyrimidine (100%) as an unstable white solid which is used directly in the next step.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]=[CH:7][NH:8][C:9](=O)[C:10]=2[N:11]=1.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:9]1[C:10]2[N:11]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=2[N:6]=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
FC=1C=CC=2N=CNC(C2N1)=O
Name
Quantity
30 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring until homogeneous (2 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WAIT
Type
WAIT
Details
for a further 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Excess POCl3 is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between CH2Cl2 and saturated aqueous NaHCO3

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=CC(=N2)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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